5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Overview
Description
“(1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide” is a compound used for synthesis . It has the empirical formula C22H22O2P and a molecular weight of 429.29 . It’s also known by the synonyms “(1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide” and "Triphenyl-1,3-dioxolan-2-ylmethylphosphonium bromide" .
Synthesis Analysis
This compound can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . It’s used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxolane ring, which is a heterocyclic acetal . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It’s also used in the microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II .Physical And Chemical Properties Analysis
The compound has a melting point of 193 - 195 °C (decomposition) . It’s stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Substituted Furans
5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a closely related compound to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, has been used in the synthesis of various furan derivatives. This organozinc compound was prepared by the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan. It successfully coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Kim, 2011).
Inhibition of Leukotriene Biosynthesis
1,3-Dioxolanes, including compounds structurally similar to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, have been used as chiral inhibitors of 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis. These inhibitors have shown potency in vivo comparable or superior to certain clinical evaluation drugs (Crawley & Briggs, 1995).
Organometallic Synthesis
The preparation of 3-bromo-2-thienylzinc bromide and 5-bromo-2-thienylzinc bromide, which are similar to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, has been achieved through site-selective oxidative addition of active zinc. These compounds have been used in cross-coupling reactions under mild conditions, providing products in moderate to high yields (Jung, Cho, & Kim, 2013).
Antimicrobial Properties
Compounds containing 1,3-dioxolane structures, akin to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, have been synthesized and shown to possess antimicrobial properties. They have been found active in vitro against various pathogens, including dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).
Preparation of Furaldehydes
5-Substituted 2-furaldehydes have been synthesized using organozinc routes, utilizing compounds like 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. These routes have been praised for their mild conditions and the diversity of furan derivatives they yield (Kim & Rieke, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNBTCXRFDXCFM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=[C-]S2.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2SZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.